

1-Bromohexadecane-d33 chemical structure and formula.

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Compound of Interest

Compound Name: 1-Bromohexadecane-d33

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An In-depth Technical Guide to 1-Bromohexadecane-d33

This technical guide provides a comprehensive overview of **1-Bromohexadecane-d33**, a deuterated analog of 1-bromohexadecane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in mass spectrometry-based quantification, as tracers in metabolic studies, or for the synthesis of deuterated downstream products.

Chemical Structure and Formula

1-Bromohexadecane-d33 is a saturated long-chain alkyl halide in which all 33 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant mass shift, which is a key feature for its applications.

The chemical structure consists of a sixteen-carbon straight chain with a bromine atom attached to the terminal carbon. The deuteration is uniform across the entire alkyl chain.

- Chemical Formula: $C_{16}D_{33}Br$
- Linear Formula: $CD_3(CD_2)_{14}CD_2Br$
- Synonyms: Cetyl bromide-d33, Hexadecyl bromide-d33

Quantitative Data

The physical and chemical properties of **1-Bromohexadecane-d33** are summarized in the table below. Data for its non-deuterated counterpart, 1-Bromohexadecane, is also provided for comparison.

Property	1-Bromohexadecane-d33	1-Bromohexadecane
Molecular Weight	338.54 g/mol	305.34 g/mol [1][2][3][4]
CAS Number	284474-41-5[3]	112-82-3[1][2][5]
Melting Point	16-18 °C	16-18 °C[1][6]
Boiling Point	190 °C at 11 mmHg[6]	336 °C[7]
Density	1.105 g/mL at 25 °C	0.999 g/mL at 25 °C[6][7]
Flash Point	177 °C (350.6 °F) - closed cup[8]	177 °C (350.6 °F)[7]
Refractive Index (n _{20/D})	Not available	1.4609[6]
Isotopic Purity	98 atom % D	Not applicable
Assay	99% (CP)	≥96.0%
Appearance	Colorless to yellow liquid or solid[6]	Colorless to pale yellow liquid[9]
Solubility	Soluble in ether and alcohol; insoluble in water[6]	Soluble in organic solvents like ethanol and ether; insoluble in water[9]

Experimental Protocols

The synthesis of **1-Bromohexadecane-d33** typically involves the bromination of the corresponding deuterated alcohol, hexadecan-d33-ol. Below are representative experimental protocols for the synthesis and purification of alkyl bromides, which are applicable for the deuterated analog.

Synthesis of 1-Bromohexadecane from Hexadecanol

A common method for preparing 1-bromohexadecane involves the reaction of hexadecanol with a brominating agent.

- Method 1: Using Hydrobromic Acid

- 10.0 g of cetyl alcohol is heated with 100 mL of 48% aqueous hydrobromic acid under reflux for 24 hours.[\[10\]](#)
- The mixture is then cooled to room temperature.[\[10\]](#)
- The reaction mixture is extracted with chloroform.[\[10\]](#)
- The combined chloroform layers are washed with an aqueous solution of sodium bicarbonate and then with brine.[\[10\]](#)
- The organic layer is dried over anhydrous sodium sulfate.[\[10\]](#)
- The solvent is removed under reduced pressure, and the product is vacuum dried to yield 1-bromohexadecane.[\[10\]](#)

- Method 2: Using Phosphorus Tribromide

- Hexadecanol is placed in a reaction vessel, heated until molten, and stirred.[\[6\]](#)
- Red phosphorus is added to the molten alcohol.[\[6\]](#)
- Bromine is added dropwise at 100 °C with vigorous stirring.[\[6\]](#) The temperature is maintained between 120-130 °C, and the addition is completed over approximately 6 hours.[\[11\]](#)
- The reaction is continued to ensure the removal of hydrogen bromide.[\[6\]](#)[\[11\]](#)
- After cooling to below 50 °C, a saturated sodium chloride solution is added, and the mixture is stirred and washed.[\[6\]](#)[\[11\]](#)
- The lower aqueous layer is separated, and the organic layer is washed with water until neutral.[\[6\]](#)[\[11\]](#)

- The final product is obtained by distillation, collecting the fraction at 220-230 °C (2 kPa).[6][11]

Purification

For high-purity 1-bromohexadecane, the crude product can be further purified.

- The bromide is shaken with sulfuric acid.[6]
- It is then washed with water.[6]
- The product is dried using potassium carbonate.[6]
- Finally, it is fractionally distilled under vacuum to yield the purified compound.[6]

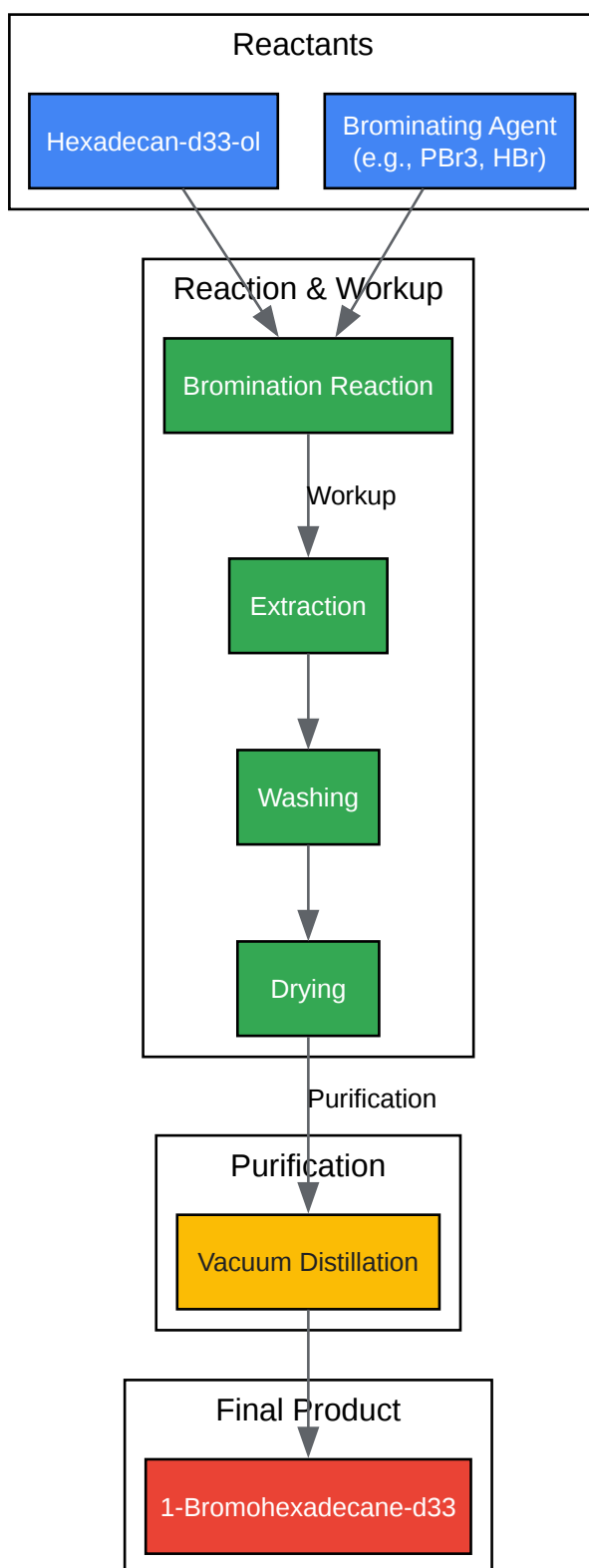
Applications in Research and Development

1-Bromohexadecane and its deuterated analog are versatile intermediates in organic synthesis.[12][13] Key applications include:

- **Synthesis of Surfactants:** It is a precursor for the synthesis of quaternary ammonium salts, which are widely used as surfactants in detergents, personal care products, and as phase-transfer catalysts.[9][12]
- **Functionalization of Materials:** 1-Bromohexadecane is used in the preparation of soluble carbon nano-onions through covalent functionalization with hexadecyl chains.[6][8]
- **Pharmaceutical Intermediates:** It serves as a building block in the synthesis of more complex molecules, including pharmaceutical precursors.[12][14]
- **Preparation of Adsorbents:** It is used to synthesize monomers like [2-(methacryloyloxy)ethyl]dimethylhexadecylammonium bromide, which are necessary for creating novel methacrylate-based adsorbents.[6][8]

Visualizations

The following diagram illustrates a generalized synthetic workflow for the preparation of **1-Bromohexadecane-d33**.



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Caption: Synthetic workflow for **1-Bromohexadecane-d33**.

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